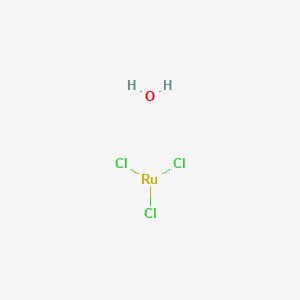

Ruthenium(III) chloride hydrate

CAS No.: 20759-14-2

Cat. No.: VC7818890

Molecular Formula: Cl3H2ORu

Molecular Weight: 225.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20759-14-2 |

|---|---|

| Molecular Formula | Cl3H2ORu |

| Molecular Weight | 225.4 g/mol |

| IUPAC Name | trichlororuthenium;hydrate |

| Standard InChI | InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3 |

| Standard InChI Key | BIXNGBXQRRXPLM-UHFFFAOYSA-K |

| SMILES | O.Cl[Ru](Cl)Cl |

| Canonical SMILES | O.Cl[Ru](Cl)Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

Ruthenium(III) chloride hydrate exists as a non-stoichiometric hydrate, typically approximating RuCl₃·3H₂O. The anhydrous form (α-RuCl₃) adopts a chromium(III) chloride-type layered structure, where Ru³⁺ ions occupy octahedral sites within a chloride lattice . The hydrated variant features water molecules intercalated between these layers, disrupting the long-range order and enhancing solubility. X-ray diffraction studies reveal that the α-polymorph exhibits Ru–Ru distances of 346 pm, while the metastable β-polymorph forms face-sharing octahedral chains with shorter Ru–Ru contacts (283 pm) .

Table 1: Key Physical Properties of Ruthenium(III) Chloride Hydrate

| Property | Value |

|---|---|

| Melting Point | >300°C |

| Density | 3.11 g/cm³ |

| Solubility in Water | Slightly soluble (20°C) |

| pH (Aqueous Solution) | <2 |

| Crystal Color | Dark brown to black |

| Hygroscopicity | High |

Data derived from thermal analysis and solubility tests confirm its stability up to 300°C, beyond which decomposition occurs . The compound’s aqueous solutions are strongly acidic due to hydrolysis, releasing HCl and forming ruthenium hydroxychloride species .

Reactivity and Stability

RuCl₃·xH₂O exhibits redox versatility, acting as both an oxidizing agent and a Lewis acid. In hydrochloric acid, it dissolves to form H₃[RuCl₆], which can be reduced by sodium amalgam to blue Ru²⁺ species . Reactions with sulfur-containing ligands, such as hydrogen sulfide, yield Ru₂S₃ precipitates, while ammonia and cyanide ions form stable ammine and cyano complexes . Its hygroscopic nature necessitates storage in airtight containers at 5–30°C to prevent deliquescence .

Synthesis and Purification

Industrial Synthesis

The anhydrous form is produced via direct chlorination of ruthenium metal at elevated temperatures (500–700°C) under a Cl₂ atmosphere :

Hydration is achieved by dissolving the product in hydrochloric acid, followed by controlled evaporation and crystallization . Alternative routes involve treating ruthenium hydroxide with HCl, though impurities such as oxychlorides may require subsequent purification .

Laboratory-Scale Purification

To obtain high-purity RuCl₃·xH₂O, the crude product is dissolved in deionized water, filtered to remove insoluble residues, and concentrated under reduced pressure. Repeated recrystallization in the presence of HCl gas minimizes oxidation and yields a syrupy residue, which is dried at 80–100°C . Thermogravimetric analysis confirms complete dehydration at 150°C, yielding anhydrous RuCl₃ .

Applications in Catalysis and Materials Science

Homogeneous Catalysis

RuCl₃·xH₂O is a precursor for Grubbs catalysts, which mediate olefin metathesis reactions critical in polymer synthesis . It also catalyzes oxidation reactions, such as the conversion of alcohols to aldehydes using nanoparticulate Ru-Al oxyhydroxide systems . In one study, a RuCl₃-derived catalyst achieved 98% yield in the dehydrogenation of benzyl alcohol to benzaldehyde under mild conditions .

Thin Film Deposition

A solution chemistry technique employing RuCl₃·xH₂O dissolved in ethanol has been developed to fabricate RuO₂ thin films on silicon substrates . Spin-coating a 0.38 M precursor solution at 4,000 rpm, followed by calcination at 400–800°C, produces smooth, conductive films with resistivities of 1.8–3.1 μΩ·m . Grain size inversely correlates with resistivity, enabling tailored electrical properties for microelectronics .

Table 2: Electrical Resistivity of RuO₂ Thin Films

| Calcination Temperature (°C) | Average Grain Size (nm) | Resistivity (μΩ·m) |

|---|---|---|

| 400 | 30 | 3.1 |

| 600 | 120 | 2.4 |

| 800 | 250 | 1.8 |

Environmental and Energy Applications

RuCl₃·xH₂O-coated electrodes exhibit exceptional catalytic activity in water splitting and chlorine evolution reactions. Recent advances include its use in dye-sensitized solar cells (DSSCs), where Ru-based dyes achieve photon-to-current efficiencies exceeding 11% .

Recent Research and Innovations

Magnetic Properties of α-RuCl₃

Neutron scattering studies reveal that α-RuCl₃ exhibits Kitaev quantum spin liquid behavior, making it a candidate for fault-tolerant quantum computing . Its magnon excitations persist at temperatures below 10 K, offering insights into topological magnetic states .

Biomedical Applications

Functionalized RuCl₃ nanoparticles demonstrate antitumor activity via reactive oxygen species (ROS) generation. In vitro tests on HeLa cells showed 80% viability reduction at 50 μg/mL, highlighting potential in photodynamic therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume